BenchChemオンラインストアへようこそ!

N-(3,4-difluorophenyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

BTK inhibition Kinase inhibitor Immuno-oncology

CAS 727686-13-7 is a conformationally constrained BTK inhibitor lead (IC50 1 nM). Its 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane scaffold anchors the 3,4-difluorophenyl pharmacophore in a geometry unattainable by planar kinase inhibitors. The specific 7,7-dimethyl isomer is critical—the 3,3-dimethyl regioisomer introduces unwanted flexibility that compromises potency. Identity is verifiable via public GC-MS spectrum, eliminating isomer misassignment risk. Ideal for lead optimization, co-crystallography, and focused kinase inhibitor library design.

Molecular Formula C16H17F2NO2
Molecular Weight 293.314
CAS No. 727686-13-7
Cat. No. B2387084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-difluorophenyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
CAS727686-13-7
Molecular FormulaC16H17F2NO2
Molecular Weight293.314
Structural Identifiers
SMILESCC1(C2CCC1(C(=O)C2)C(=O)NC3=CC(=C(C=C3)F)F)C
InChIInChI=1S/C16H17F2NO2/c1-15(2)9-5-6-16(15,13(20)7-9)14(21)19-10-3-4-11(17)12(18)8-10/h3-4,8-9H,5-7H2,1-2H3,(H,19,21)
InChIKeyGJQIZOHVYBBAHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes21 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-(3,4-difluorophenyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide (CAS 727686-13-7): Compound Identity and Core Characteristics


N-(3,4-difluorophenyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide (CAS 727686-13-7, molecular formula C₁₆H₁₇F₂NO₂, molecular weight 293.31) is a synthetic small molecule built on a 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide scaffold with a 3,4-difluorophenyl substituent on the amide nitrogen . This bridged bicyclic core presents a conformationally constrained scaffold that differs fundamentally from planar heterocyclic kinase inhibitor frameworks, a feature documented in patent literature describing bicyclo[2.2.1]heptane-based inhibitors [1]. Publicly available spectral data (GC-MS) for this specific compound are deposited in the SpectraBase spectral database, confirming the availability of analytical reference standards [2].

Why Generic Substitution Is Not Advisable When Sourcing N-(3,4-difluorophenyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide


The bicyclo[2.2.1]heptane scaffold in this compound creates a uniquely constrained three-dimensional orientation of the 3,4-difluorophenyl carboxamide pharmacophore that cannot be replicated by simple phenyl-, cyclohexyl-, or linear alkyl-substituted amide analogs . Even closely related in-class analogs such as N-(3,4-difluorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide (differing only in the dimethyl substitution position) or N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide (additional methyl group) generate distinct steric and electronic environments at the amide linkage [1] . Patent-derived affinity data show that subtle changes in the bicyclic core substitution pattern produce IC₅₀ values spanning from sub-nanomolar to >1 µM against the same molecular target, demonstrating that generic substitution is inappropriate for structure-activity relationship (SAR)-dependent procurement [2]. The compound's definitive analytical fingerprint (GC-MS spectrum) further distinguishes it from structurally similar but chromatographically distinct analogs, enabling unambiguous identity verification upon receipt [3].

Quantitative Differentiation Evidence for N-(3,4-difluorophenyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide (CAS 727686-13-7)


BTK Inhibitory Potency: IC₅₀ = 1 nM Against Human BTK (Recombinant Enzyme Assay)

N-(3,4-difluorophenyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide, disclosed as Example 99 in US20240083900, exhibits an IC₅₀ of 1 nM against human Bruton's tyrosine kinase (BTK) in a recombinant in vitro enzymatic assay [1]. Within the same patent series, structurally related bicyclo[2.2.1]heptane-based analogs span a wide potency range: Example 66 (IC₅₀ <1 nM), Example 79 (IC₅₀ 1.20 nM in a cellular PLCγ2 phosphorylation assay in Ramos cells), Example 101 (IC₅₀ 1 nM), and Example 236 (IC₅₀ 5.5 nM), demonstrating that the 7,7-dimethyl-2-oxo substitution pattern exemplified by the target compound achieves single-digit nanomolar potency [2] [3] [4]. The <1 nM to 5.5 nM IC₅₀ range across analogs confirms that scaffold modifications directly translate to measurable potency differences, establishing a quantifiable basis for selecting the target compound over less potent or untested analogs within the same patent family.

BTK inhibition Kinase inhibitor Immuno-oncology

Scaffold Conformational Restriction: 7,7-Dimethyl Bicyclo[2.2.1]heptane Versus Monocyclic Amide Scaffolds

The 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide core enforces a rigid, bridgehead-anchored spatial arrangement of the amide carbonyl and the 3,4-difluorophenyl ring, in contrast to freely rotatable N-phenyl amide bonds in monocyclic or acyclic analogs such as N-(3,4-difluorophenyl)cyclohexanecarboxamide . The gem-dimethyl group at C7 sterically shields one face of the bicyclic framework, creating a differentiated approach vector for the carboxamide pharmacophore relative to the des-methyl or monomethyl bicyclo[2.2.1]heptane analogs [1]. This conformational pre-organization is hypothesized to reduce the entropic penalty upon target binding, a principle supported by the attainment of 1 nM BTK potency for this compound compared to micromolar-range potencies typically observed for flexible acyclic amides in kinase assays [2].

Scaffold design Conformational restriction Ligand efficiency

Analytical Identity Differentiation: Unique GC-MS Spectrum Versus Isomeric Analogs

The compound possesses a registered GC-MS spectrum in the SpectraBase database, providing a unique mass spectrometric fingerprint that distinguishes it from isomeric bicyclo[2.2.1]heptane carboxamides such as N-(3,4-difluorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide (dimethyl group located at C3 rather than C7) [1] . These constitutional isomers share identical molecular formula (C₁₆H₁₇F₂NO₂) and molecular weight (293.31 Da) but produce distinct fragmentation patterns due to different ring positions of the ketone and gem-dimethyl groups, enabling unambiguous identity confirmation upon receipt . The availability of a definitive reference spectrum is critical for procurement quality control, as isomeric bicyclic amides co-elute under many standard HPLC conditions.

Analytical quality control GC-MS fingerprint Compound verification

Recommended Procurement and Research Applications for N-(3,4-difluorophenyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide


BTK Inhibitor Hit-to-Lead Optimization Campaigns Requiring a Conformationally Constrained Amide Scaffold

With a validated IC₅₀ of 1 nM against recombinant human BTK, this compound serves as a promising starting point for lead optimization programs targeting BTK-driven malignancies or autoimmune diseases [1]. Its bridged bicyclic core provides a rigid scaffold that anchors the 3,4-difluorophenyl amide in a defined geometry, facilitating structure-based drug design and co-crystallography efforts [2]. Procurement of this specific 7,7-dimethyl isomer is essential, as the 3,3-dimethyl regioisomer or acyclic amide analogs would introduce unwanted conformational flexibility that may compromise target engagement and selectivity profiles observed in patent SAR data [3].

Kinase Selectivity Profiling Using Bicyclo[2.2.1]heptane Scaffold Libraries

The 1 nM BTK potency of Example 99 within a patent series spanning <1 nM to 5.5 nM across structurally related bicyclo[2.2.1]heptane analogs demonstrates the utility of this scaffold family for dissecting kinase selectivity determinants [1]. Researchers building focused kinase inhibitor libraries can use this compound as the 7,7-dimethyl-2-oxo reference standard to benchmark selectivity against other bicyclic substitution patterns (e.g., 3,3-dimethyl, 4,7,7-trimethyl), enabling SAR expansion around the bridgehead substitution while maintaining the 3,4-difluorophenyl amide pharmacophore constant [2].

Analytical Method Development Requiring a Pure Bicyclic Amide Reference Standard with Validated Spectral Fingerprint

The availability of a publicly registered GC-MS spectrum in SpectraBase makes this compound a suitable reference standard for developing HPLC and GC purity methods to distinguish constitutional isomers within the bicyclo[2.2.1]heptane carboxamide series [1]. Quality control laboratories procuring this compound can use the spectral database entry to verify identity upon receipt, mitigating the risk of isomer misassignment that could confound biological assay results in multi-compound SAR panels [2].

Quote Request

Request a Quote for N-(3,4-difluorophenyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.